molecular formula C14H12O2 B1587924 2-(2-Methylphenyl)benzoic acid CAS No. 7111-77-5

2-(2-Methylphenyl)benzoic acid

Cat. No. B1587924
CAS RN: 7111-77-5
M. Wt: 212.24 g/mol
InChI Key: GOAWMKUDICJPHY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Crystal Structure : Tolfenamic acid forms different polymorphs with distinct thermodynamic and structural properties .

Scientific Research Applications

Benzoic Acid and Its Derivatives in Foods and Additives

Benzoic acid and its derivatives, such as 2-(2-Methylphenyl)benzoic acid, are widely present in both plant and animal tissues and can also be synthesized by microorganisms. These compounds are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their ubiquitous presence leads to significant environmental distribution and high levels of human exposure, raising public health concerns due to their controversial effects and potential toxicity (del Olmo, Calzada, & Nuñez, 2017).

Synthesis of Benzimidazoles in High-Temperature Water

Research has demonstrated the synthesis of benzimidazoles, including the use of benzoic acid derivatives in high-temperature water. This process, aimed at achieving high yields in a more environmentally friendly manner, optimized the yield of benzimidazoles to around 90%. The study showcases the positive effects of solvent properties of high-temperature water on chemistry, highlighting an innovative approach to the synthesis of chemical compounds (Dudd et al., 2003).

Palladium-Catalyzed Methylation and Arylation

The palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including derivatives of benzoic acid, present a method for C-H activation/C-C coupling. This process allows for the efficient modification of benzoic acid structures, offering a pathway for the development of novel compounds with potential applications in various fields of chemistry and material science (Giri et al., 2007).

Corrosion Inhibition for Mild Steel

Derivatives of benzoic acid have been investigated for their corrosion inhibition properties on mild steel in HCl solution. Studies demonstrate that certain benzoic acid derivatives are highly effective in protecting steel against corrosion, with efficiencies reaching up to 97.7%. These findings suggest the potential application of benzoic acid derivatives in the development of new corrosion inhibitors for industrial applications (Rbaa et al., 2020).

Induction of Multiple Stress Tolerance in Plants

Research on benzoic acid and its derivatives, including salicylic acid and methyl salicylic acid, has shown their effectiveness in inducing multiple stress tolerance in plants, such as tolerance to heat, drought, and chilling stress. These molecules, effective at lower concentrations, highlight the role of the benzoic acid structural portion in imparting stress tolerance, suggesting their application in agricultural practices to enhance crop resilience (Senaratna et al., 2004).

properties

IUPAC Name

2-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAWMKUDICJPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423708
Record name 2-(2-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7111-77-5
Record name 2′-Methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7111-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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